REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[C:5](Cl)[S:4][N:3]=1.[Cl:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[CH:13][C:14]=1[O:15][CH:16]([CH3:18])[CH3:17].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C)C=O.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Br:1][C:2]1[N:6]=[C:5]([C:11]2[CH:12]=[CH:13][C:14]([O:15][CH:16]([CH3:17])[CH3:18])=[C:9]([Cl:8])[CH:10]=2)[S:4][N:3]=1 |f:2.3.4.5,8.9.10.11.12|
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NSC(=N1)Cl
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OC(C)C)B(O)O
|
Name
|
tripotassium phosphate
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.427 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2*10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NSC(=N1)C1=CC(=C(C=C1)OC(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |